5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide
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Overview
Description
5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide is a chemical compound with the molecular formula C11H5Cl2FN4O2S2 and a molecular weight of 379.22. This compound is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
The synthesis of 5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide involves several steps. The synthetic route typically starts with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the sulfonic acid group and the (4-fluorophenyl)amide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular processes .
Comparison with Similar Compounds
5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide can be compared with other similar compounds, such as:
- 5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (3-fluorophenyl)amide
- 5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (2,4-dimethylphenyl)amide
- 5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (3,5-dimethylphenyl)amide These compounds share a similar core structure but differ in the substituents attached to the thiazolo[4,5-d]pyrimidine ring. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H5Cl2FN4O2S2 |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
5,7-dichloro-N-(4-fluorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C11H5Cl2FN4O2S2/c12-8-7-9(16-10(13)15-8)17-11(21-7)22(19,20)18-6-3-1-5(14)2-4-6/h1-4,18H |
InChI Key |
KRSXMJLQPJQUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)F |
Origin of Product |
United States |
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